molecular formula C6H6N2S2 B8512099 7-Methylthioimidazo[5,1-b]thiazole

7-Methylthioimidazo[5,1-b]thiazole

Cat. No. B8512099
M. Wt: 170.3 g/mol
InChI Key: ZYWYUYRYYGYFPI-UHFFFAOYSA-N
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Description

7-Methylthioimidazo[5,1-b]thiazole is a useful research compound. Its molecular formula is C6H6N2S2 and its molecular weight is 170.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Methylthioimidazo[5,1-b]thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methylthioimidazo[5,1-b]thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

7-Methylthioimidazo[5,1-b]thiazole

Molecular Formula

C6H6N2S2

Molecular Weight

170.3 g/mol

IUPAC Name

7-methylsulfanylimidazo[5,1-b][1,3]thiazole

InChI

InChI=1S/C6H6N2S2/c1-9-5-6-8(4-7-5)2-3-10-6/h2-4H,1H3

InChI Key

ZYWYUYRYYGYFPI-UHFFFAOYSA-N

Canonical SMILES

CSC1=C2N(C=CS2)C=N1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 1 M ethylmagnesium bromide/THF solution (1.4 ml) was added under ice cooling to a solution of 0.31 g of 7-iodoimidazo[5,1-b]thiazole in 3 ml of dry THF in an argon atmosphere. The mixture was stirred at the same temperature for one hr. Methyl methanethiolsulfonate (0.15 ml) was added thereto. The mixture was stirred at room temperature for 12 hr. A saturated aqueous ammonium chloride solution was added to the reaction solution. Ethyl acetate was added thereto. The mixture was washed with a dilute aqueous sodium thiosulfate solution and saturated brine in that order. The organic layer was dried over anhydrous magnesium sulfate. The solvent was removed by distillation. The residue was purified by column chromatography on silica gel (ethyl acetate) to give 0.15 g of 7-methylthioimidazo[5,1-b]thiazole.
Name
ethylmagnesium bromide THF
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
0.31 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.15 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To 200 ml of dichloromethane cooled at 0° C., 35 ml of trichlorotitanium and 40 g of methyl methanethiolsulfonate were added and the mixture was stirred at the same temperature for 20 min. The mixture was added dropwise to 1 L of nitrobenzene containing 26 g of imidazo[5,1-b]thiazole at 5 to 10° C. and stirred at the same temperature for five hr. The reaction was stopped by adding 400 ml of 0.5N hydrochloride, followed by filtration to remove insolubles. The mixture was washed with 200 ml of dichloromethane and 200 ml of water. The organic layer was removed and the aqueous layer was washed with 800 ml of dichloromethane twice. After the pH of the aqueous layer was adjusted to 4.0, the extraction three times with dichloromethane. The organic layer was dried and the solvent was removed to give 19.8 g of 7-Methylthioimidazo[5,1-b]thiazole.
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Three
Quantity
35 mL
Type
catalyst
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

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